6-methyl-5-propan-2-yl-1H-pyridin-2-one
Description
6-Methyl-5-propan-2-yl-1H-pyridin-2-one is a pyridine derivative characterized by a pyridin-2-one core (a six-membered aromatic ring with a ketone group at position 2). Substituents include a methyl group at position 6 and an isopropyl (propan-2-yl) group at position 5. The ketone at position 2 introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Properties
CAS No. |
102440-00-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.209 |
IUPAC Name |
6-methyl-5-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-5-9(11)10-7(8)3/h4-6H,1-3H3,(H,10,11) |
InChI Key |
VHRARNHNSCLJRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1)C(C)C |
Synonyms |
2(1H)-Pyridone,5-isopropyl-6-methyl-(6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-propan-2-yl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with isopropylamine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with different functional groups.
Scientific Research Applications
6-methyl-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-5-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following compounds, cataloged in pyridine derivative databases (), share structural similarities with 6-methyl-5-propan-2-yl-1H-pyridin-2-one but differ in substituents and functional groups, leading to divergent physicochemical properties:
Table 1: Structural and Molecular Comparison
*Calculated from molecular formula (C₉H₁₃NO). †Estimated based on formula (C₇H₉NO₂).
Key Differences and Implications
Functional Group at Position 2: The ketone in the target compound is electron-withdrawing, reducing ring electron density and enhancing susceptibility to nucleophilic attack.
Substituents at Position 5 and 6 :
- Isopropyl (target) vs. Methoxy () : The bulky isopropyl group may induce steric hindrance, affecting binding interactions in biological systems. Methoxy, being electron-donating, could stabilize the ring via resonance.
- Methyl (target) vs. Bromo () : Bromo’s electronegativity and larger atomic radius may alter dipole moments and reactivity (e.g., facilitating Suzuki coupling). Methyl, a smaller alkyl group, contributes minimally to electronic effects but enhances hydrophobicity .
Molecular Weight and Solubility :
- The brominated compound () has the highest molecular weight (218.05 g/mol), likely reducing solubility compared to the target (151 g/mol). Hydroxymethyl groups in and may offset this through hydrogen bonding .
Research Findings and Limitations
- Catalogs vs. Experimental Data: The provided evidence lists commercial availability and pricing (e.g., $420/g for (6-Bromo-5-methoxypyridin-2-yl)methanol) but lacks experimental data on melting points, solubility, or bioactivity .
- Structural Hypotheses : Based on substituent effects:
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